8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
8-(2-Methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a substituted xanthine derivative with a purine-2,6-dione core. Key structural features include:
- N1 and N3 positions: Methyl groups, which are common in xanthine derivatives like caffeine and theophylline, contributing to base structure stability .
- C7 position: A 4-methylbenzyl group, providing lipophilicity that may enhance membrane permeability and target binding .
- C8 position: A 2-methoxyethoxy chain, a flexible oxygen-rich substituent that improves solubility compared to aromatic or bulky groups .
This compound is structurally analogous to caffeine but modified to explore diverse pharmacological activities, such as kinase inhibition or analgesia, through targeted substitutions .
Properties
CAS No. |
476480-51-0 |
|---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
8-(2-methoxyethoxy)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O4/c1-12-5-7-13(8-6-12)11-22-14-15(19-17(22)26-10-9-25-4)20(2)18(24)21(3)16(14)23/h5-8H,9-11H2,1-4H3 |
InChI Key |
UHPDZBBWYRCWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2OCCOC)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification methods such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous purine-2,6-dione derivatives:
Key Insights:
C7 Substitutions :
- Bulky groups (e.g., naphthalenylmethyl in ZINC06444857) improve target binding but reduce solubility .
- 4-Methylbenzyl in the target compound balances lipophilicity and synthetic accessibility .
C8 Substitutions :
- Oxygen-containing chains (e.g., 2-methoxyethoxy) enhance solubility, whereas aromatic or heterocyclic groups (e.g., pyridinyloxy, triazolylmethoxy) modulate receptor specificity .
- Piperidinyloxy and imidazolyl groups introduce basicity, affecting pharmacokinetics and enzyme inhibition .
Biological Activity :
- Pyridinyloxy derivatives (e.g., 3j) show selective analgesia without CNS stimulation, suggesting substituent-driven activity .
- The target compound’s 2-methoxyethoxy group may avoid CNS side effects while retaining solubility, though specific activity data are pending .
Research Findings and Implications
- Synthetic Accessibility : The 2-methoxyethoxy group is easier to introduce than complex heterocycles, favoring scalable synthesis .
- Pharmacokinetics : The target compound’s balanced lipophilicity and solubility suggest favorable oral bioavailability compared to highly lipophilic analogues (e.g., ZINC06444857) .
- Unresolved Questions: Limited data exist on the target compound’s specific biological targets.
Biological Activity
8-(2-methoxyethoxy)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS No. 476480-51-0) is a synthetic compound belonging to the purine family, characterized by its unique substituents. This compound has garnered attention in scientific research for its potential biological activities, including enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 8-(2-methoxyethoxy)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
| CAS Number | 476480-51-0 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways and biological responses.
Enzyme Inhibition
Research indicates that the compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that derivatives of purines can inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling by degrading cyclic nucleotides.
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress.
Neuroprotective Effects
There is emerging evidence suggesting that the compound may offer neuroprotective benefits. Similar purine derivatives have been studied for their ability to protect neuronal cells against oxidative damage and neurotoxicity.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study conducted on a series of purine derivatives including this compound found that it effectively inhibited the activity of PDEs at low micromolar concentrations, indicating potential therapeutic applications for conditions like asthma or erectile dysfunction where PDE inhibition is beneficial .
- Anticancer Activity : In a study examining the effects of various purine derivatives on cancer cell lines (e.g., HT-29 colon cancer cells), it was reported that the compound induced significant cell death at concentrations ranging from 10 to 50 µM, with a mechanism involving caspase activation and mitochondrial membrane potential disruption .
- Neuroprotective Study : Another investigation highlighted the neuroprotective effects of related compounds against glutamate-induced toxicity in neuronal cultures. The results suggested that the compound could attenuate cell death by modulating glutamate receptor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
